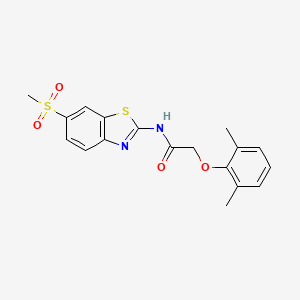![molecular formula C25H22ClN3O4S2 B12135351 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)
3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5Z)-5-{[3-(3-Chlor-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyliden}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure ist eine komplexe organische Verbindung mit der Summenformel C26H25N3O4S2 und einem Molekulargewicht von 507,635 g/mol . Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Pyrazolring, einen Thiazolidinring und verschiedene funktionelle Gruppen umfasst, die zu ihren einzigartigen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3-[(5Z)-5-{[3-(3-Chlor-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyliden}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte sind:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem geeigneten Diketon erreicht werden.
Einführung des Thiazolidinrings: Dies beinhaltet die Reaktion eines Thioamids mit einem Halogenketon.
Endgültige Kupplung und Cyclisierung: Die Zwischenverbindungen werden dann unter bestimmten Bedingungen gekoppelt und cyclisiert, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Natur und Verwendung in Forschungseinrichtungen. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung von Reinheit und Ausbeute durch fortgeschrittene Reinigungstechniken beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[(5Z)-5-{[3-(3-Chlor-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyliden}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann Doppelbindungen oder andere reduzierbare Gruppen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte eine Oxidation zu einem Carbonsäurederivat führen, während eine Reduktion eine gesättigtere Verbindung erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
3-[(5Z)-5-{[3-(3-Chlor-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyliden}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie Enzyminhibition oder Rezeptorbindung.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender oder krebshemmender Eigenschaften.
Industrie: In der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-[(5Z)-5-{[3-(3-Chlor-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyliden}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-N'-{(E)-[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methyliden}benzolsulfonhydrazid: Ähnlich in der Struktur, aber mit unterschiedlichen funktionellen Gruppen.
2-Chlor-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamid: Teilt den Thiazolidinring, unterscheidet sich aber in anderen Teilen der Struktur.
Einzigartigkeit
Was 3-[(5Z)-5-{[3-(3-Chlor-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyliden}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure auszeichnet, ist seine Kombination aus einem Pyrazolring, einem Thiazolidinring und verschiedenen funktionellen Gruppen, die einzigartige chemische Eigenschaften und potenzielle biologische Aktivitäten verleihen.
Eigenschaften
Molekularformel |
C25H22ClN3O4S2 |
|---|---|
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
3-[(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-2-12-33-20-9-8-16(13-19(20)26)23-17(15-29(27-23)18-6-4-3-5-7-18)14-21-24(32)28(25(34)35-21)11-10-22(30)31/h3-9,13-15H,2,10-12H2,1H3,(H,30,31)/b21-14- |
InChI-Schlüssel |
UGPDYSLJRNCZBN-STZFKDTASA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)Cl |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135280.png)
![7,9-Dibromo-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12135286.png)
![N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide](/img/structure/B12135290.png)
![2-amino-1-butyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12135294.png)
![4-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12135297.png)

![2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12135307.png)
![6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B12135318.png)
![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135320.png)


![(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135338.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)
